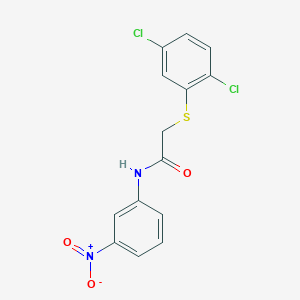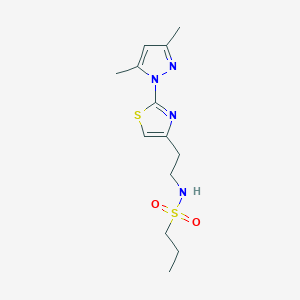
2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the Dakin–West reaction was used to synthesize a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, indicating that this method could potentially be adapted for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . These techniques could be applied to determine the molecular structure of "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide".
Chemical Reactions Analysis
The chemical reactions involving acetamides often include interactions with nucleophiles and electrophiles due to the presence of the acyl group. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar structures. For instance, the Dakin–West reaction mentioned in paper involves the transformation of hydroxyacetophenone into acetoxyacetophenone, which then reacts further to form the target acetamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by the substituents on the phenyl rings. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, showing solvatochromic effects with varying solvent polarity . These properties, along with solubility, melting point, and stability, would need to be determined for "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide" through experimental studies.
Case Studies
The papers provided do not include case studies directly related to "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide". However, the synthesis and characterization of similar compounds, as well as their biological evaluation, such as the kappa-opioid agonists discussed in paper , could serve as a reference for potential applications and studies involving the compound of interest.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves intricate reactions that yield novel chemical entities with potential pharmacological activities. For instance, the synthesis of novel 3-acetyl-2-aminothiophenes via a modified Gewald reaction highlights the chemical versatility and potential utility of thiophene derivatives in developing new compounds (Eller & Holzer, 2006). Similarly, the synthesis and structural elucidation of 2,2-dichloro-N-(3-nitrophenyl)acetamide provide insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications (Gowda, Foro, & Fuess, 2008).
Potential Pharmacological Activities
Research on related acetamide derivatives demonstrates a wide range of pharmacological activities. For example, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives reveals potential anticancer, anti-inflammatory, and analgesic properties (Rani, Pal, Hegde, & Hashim, 2014). Such studies are indicative of the therapeutic potentials that could be explored with 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide and similar compounds.
Safety And Hazards
This involves detailing the compound’s potential hazards, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and behavior.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you could reach out to researchers in the field for more information. Please remember to handle all chemicals safely and responsibly.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-4-5-12(16)13(6-9)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDGBPBONASVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)
![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)


![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)




![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)
